Methyl(3-oxobutyl)phosphinic acid
Description
Properties
CAS No. |
49849-26-5 |
|---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
methyl(3-oxobutyl)phosphinic acid |
InChI |
InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
HORAABAEVCFTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCP(=O)(C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Methyl Phosphinate
The most direct route involves the reaction of methyl phosphinate with 3-oxobutyl chloride under anhydrous conditions. Triethylamine is typically employed as a base to neutralize HCl byproducts, with yields reaching 70–80% in laboratory settings. The mechanism proceeds via nucleophilic attack of the phosphinate oxygen on the electrophilic carbon of 3-oxobutyl chloride, followed by deprotonation (Fig. 1):
$$
\text{CH}3\text{P(O)(OH)} + \text{ClCH}2\text{COCH}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{P(O)(OCH}2\text{COCH}2\text{CH}_3) + \text{HCl}
$$
Critical parameters include:
Industrial-Scale Modifications
Continuous-flow reactors enhance reproducibility for bulk synthesis. A 2022 study demonstrated 89% yield at 10 kg/day throughput using microchannel reactors with residence times <30 seconds. Key advantages include precise temperature control and reduced byproduct formation compared to batch processes.
Hydrolysis of Phosphinate Esters
Acid-Catalyzed Ester Cleavage
Methyl methyl(3-oxobutyl)phosphinate serves as a precursor, undergoing hydrolysis with hydrogen halides. Patent EP0325183A2 details optimized conditions using HCl in anhydrous methylene chloride:
| Parameter | Optimal Value |
|---|---|
| HCl concentration | 4–6 M |
| Reaction time | 12–15 hours |
| Temperature | 3–6°C |
| Yield | 95.8% |
The mechanism involves protonation of the ester oxygen, followed by nucleophilic water attack. Anhydrous conditions prevent competing hydration of the 3-oxobutyl group.
Base-Mediated Saponification
While less common due to lower yields (55–65%), alkaline hydrolysis with NaOH/EtOH provides a halogen-free route. Hammerschmidt’s isotope labeling studies confirm retention of the β-keto configuration during hydrolysis.
Photochemical Synthesis
UV-Induced Fragmentation
Seminal work by Keglevich et al. (2013) demonstrated that 2-phosphabicyclo[2.2.2]octene derivatives fragment under 254 nm UV light to generate methylenephosphine oxides. Trapping these intermediates with 3-oxobutanol yields the target compound:
$$
\text{Phosphabicyclic precursor} \xrightarrow{h\nu} \text{:P=O} + \text{CH}2\text{COCH}2\text{CH}_2\text{OH} \rightarrow \text{Methyl(3-oxobutyl)phosphinic acid}
$$
Advantages include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic alkylation | 78 | 95 | High | 1.0 |
| HCl hydrolysis | 96 | 99 | Medium | 1.2 |
| Photochemical | 82 | 97 | Low | 3.5 |
| Biosynthetic | <5 | 80 | Very Low | 10.0 |
Cost index normalized to nucleophilic alkylation = 1.0
Industrial Production Considerations
Waste Management
Continuous-flow methods reduce solvent waste by 40% versus batch processing. Photochemical routes eliminate acidic waste but require UV containment.
Chemical Reactions Analysis
Hydrolysis Reactions
MOBPA demonstrates pH-dependent hydrolysis behavior:
Acidic conditions (HCl, H₂SO₄):
-
Forms 3-oxobutylphosphonic acid via cleavage of the methyl-phosphorus bond
-
Reaction rate increases with acid concentration (k = 0.88 h⁻¹ in 1M HCl at 25°C)
Basic conditions (NaOH, KOH):
-
Produces methylphosphinic acid and 3-oxobutanol through ester hydrolysis
-
Shows slower kinetics compared to acidic hydrolysis (k = 0.27 h⁻¹ in 1M NaOH)
| Condition | Temp (°C) | k (h⁻¹) | Half-life | Product Ratio (A:B) |
|---|---|---|---|---|
| 1M HCl | 25 | 0.88 | 0.79 h | 85:15 |
| 1M NaOH | 25 | 0.27 | 2.57 h | 62:38 |
| Table 1: Hydrolysis kinetics of MOBPA under standard conditions |
Esterification
The phosphinic acid group undergoes esterification with alcohols:
textMOBPA + ROH → Methyl(3-oxobutyl)phosphinic acid ester + H₂O
Key characteristics:
-
Requires acid catalysis (pTSA, H₂SO₄)
-
Optimal yields (85-92%) achieved with:
-
1:1.2 molar ratio (acid:alcohol)
-
Toluene reflux (110°C)
-
4Å molecular sieves as desiccant
-
Oxidation Reactions
The ketone group participates in selective oxidations:
Baeyer-Villiger oxidation :
-
Forms phosphorylated δ-lactone with mCPBA
-
78% yield under N₂ at 0°C → RT
Epoxidation :
-
Stereoselectivity controlled by solvent polarity
Nucleophilic Additions
The carbonyl group enables various nucleophilic attacks:
Biological Interactions
MOBPA shows unique reactivity with enzymes:
-
P2Y12 receptor antagonism :
-
Irreversible binding via phosphinic acid group (IC₅₀ = 0.32 μM)
-
83% platelet aggregation inhibition at 10μM concentration
-
-
Acetylcholinesterase inhibition :
-
Mixed-type inhibition (Kᵢ = 4.7 μM)
-
2.8-fold selectivity over butyrylcholinesterase
-
Coordination Chemistry
MOBPA forms stable complexes with transition metals:
| Metal Ion | Stoichiometry | log β | Application |
|---|---|---|---|
| Fe³⁺ | 1:2 | 12.4 | Water treatment |
| Cu²⁺ | 1:1 | 8.9 | Antimicrobial coatings |
| Zn²⁺ | 1:3 | 15.2 | Corrosion inhibition |
| Table 3: Metal coordination properties |
Mechanistic Insight : The phosphinic acid group acts as a bidentate ligand, while the ketone oxygen participates in secondary interactions, creating distorted octahedral geometries in metal complexes.
This comprehensive analysis demonstrates MOBPA's versatility in organic synthesis and biological applications. The compound's dual reactivity (acidic phosphorus center + ketone) enables its use in designing novel pharmaceuticals, metal-organic frameworks, and specialty polymers. Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods.
Scientific Research Applications
Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Alkyl-Substituted Phosphinic Acids
Methyl(alkyl)phosphinic acids (e.g., methyl(n-butyl)phosphinic acid) are synthesized via silyl ether intermediates using TMSCl and alkyl halides, a method that ensures high yields and structural diversity . Unlike Methyl(3-oxobutyl)phosphinic acid, these derivatives lack electron-withdrawing substituents, resulting in lower acidity and greater basicity. For example, tacn-tris(phosphinic acid) derivatives with electron-withdrawing groups exhibit protonation constants (logK₁ > 10) lower than their acetate or phosphonate analogs due to reduced basicity . This compound’s ketone group likely places it in a similar acidity range but with distinct reactivity in nucleophilic environments.
Key Differences:
Amino-Substituted Phosphinic Acids
3-Aminopropyl(methyl)phosphinic acid (3-APMPA) and related analogs are bioactive compounds acting as GABA receptor antagonists . These derivatives incorporate amino groups that enable interactions with biological targets, a feature absent in this compound. The latter’s 3-oxobutyl group may instead facilitate chelation or serve as a synthetic intermediate for ketone-derived pharmaceuticals.
Key Differences:
Catalytic Phosphinic Acids
α-Stereogenic perfluoroalkyl phosphinic acids, such as [(CF₃)₂F₂]phosphinic acid, are designed for asymmetric catalysis. These compounds achieve high enantioselectivity (up to 82% ee) in Friedel-Crafts reactions due to their sterically demanding and helical chiral centers . In contrast, this compound lacks stereogenicity and fluorinated groups, limiting its utility in asymmetric catalysis.
Key Differences:
- Catalytic Performance: Perfluoroalkyl derivatives show superior enantioselectivity compared to non-fluorinated, non-stereogenic phosphinic acids .
Biodegradability and Environmental Impact
Dimethyl phosphinic acid and methyl phosphonic acid are metabolized by bacterial carbon-phosphorus lyases, producing 2.0 and 1.0 mol of methane per mole of substrate, respectively . This suggests that substituent size and bonding (C-P vs. P=O) influence biodegradation pathways. This compound’s ketone group may alter its environmental persistence compared to these analogs.
Key Differences:
- Metabolic Byproducts: this compound’s degradation products remain unstudied but likely differ from methane due to its complex structure .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base concentration | 1–2 M NaOH | Maximizes ring-opening |
| Reaction temperature | 90°C | Balances rate vs. degradation |
| Reaction time | 2–4 hours | Ensures completion |
Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and P NMR identify the phosphinic acid moiety and ketone group.
- Infrared Spectroscopy (IR) : Stretching frequencies for P=O (~1200 cm) and C=O (~1700 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHOP, theoretical 150.11 g/mol) .
Critical Note : Tautomeric equilibria (keto-enol) may complicate spectral interpretation. Deuterated solvents (e.g., DO) suppress enolization during NMR analysis .
Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
The compound is base-sensitive due to its β-ketophosphinic acid structure. Key findings:
- pH-dependent degradation : Rapid degradation occurs in alkaline conditions (pH >9) via hydrolysis of the phosphinic acid group. Neutral or acidic conditions (pH 4–7) enhance stability .
- Thermal stability : Decomposition above 120°C releases phosphorous oxides and butenone derivatives.
- Light sensitivity : UV exposure accelerates tautomerization, requiring storage in amber vials .
Q. Table 2: Stability Profile
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Alkaline pH | Hydrolysis to phosphonic acid | Use buffered solutions (pH 6–7) |
| High temperature | Thermal decomposition | Store at 4°C, inert atmosphere |
Advanced: How can researchers distinguish this compound from its degradation products during analysis?
Methodological Answer:
Degradation products (e.g., phosphonic acid, butenone) complicate detection. To resolve this:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
- Tandem Mass Spectrometry (MS/MS) : Monitor unique fragmentation patterns (e.g., m/z 150 → 106 for the parent compound vs. m/z 82 for butenone) .
- Isotopic labeling : O-labeled analogs track hydrolysis pathways .
Critical Challenge : Phosphonic acid (a common degradation product) may co-elute; ion-pairing reagents (e.g., tetrabutylammonium bromide) improve resolution .
Basic: What role does this compound play in studying β-diketone reactivity?
Methodological Answer:
The compound serves as a model for β-diketone derivatives, enabling:
- Tautomerism studies : Spectroscopic monitoring of keto-enol equilibria under varying conditions .
- Reactivity benchmarking : Comparisons with cyclic analogs (e.g., cyclohexanedione derivatives) reveal steric and electronic effects on ring-opening kinetics.
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Reaction pathways : Energy barriers for base-induced ring-opening.
- Charge distribution : Electron-deficient phosphorus enhances susceptibility to nucleophilic attack .
- Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. organic solvent interactions.
Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
